molecular formula C106H175N35O24S4 B612295 (1R,4S,7S,10S,16S,19S,22S,25S,28S,31R,36R,39S,42S,45S,52R,55S)-39,42-bis(4-aminobutyl)-N-[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-28,55-bis(2-amino-2-oxoethyl)-4-(3-amino-3-oxopropyl)-52-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-16,19,22-tris[(2S)-butan-2-yl]-25-(3-carbamimidamidopropyl)-7-(1H-imidazol-4-ylmethyl)-45-(1H-indol-3-ylmethyl)-3,6,9,15,18,21,24,27,30,38,41,44,47,53,56-pentadecaoxo-33,34,49,50-tetrathia-2,5,8,14,17,20,23,26,29,37,40,43,46,54,57-pentadecazatricyclo[29.16.10.010,14]heptapentacontane-36-carboxamide CAS No. 910044-56-3

(1R,4S,7S,10S,16S,19S,22S,25S,28S,31R,36R,39S,42S,45S,52R,55S)-39,42-bis(4-aminobutyl)-N-[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-28,55-bis(2-amino-2-oxoethyl)-4-(3-amino-3-oxopropyl)-52-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-16,19,22-tris[(2S)-butan-2-yl]-25-(3-carbamimidamidopropyl)-7-(1H-imidazol-4-ylmethyl)-45-(1H-indol-3-ylmethyl)-3,6,9,15,18,21,24,27,30,38,41,44,47,53,56-pentadecaoxo-33,34,49,50-tetrathia-2,5,8,14,17,20,23,26,29,37,40,43,46,54,57-pentadecazatricyclo[29.16.10.010,14]heptapentacontane-36-carboxamide

Cat. No.: B612295
CAS No.: 910044-56-3
M. Wt: 2452
InChI Key: GMZAXHIZSCRCHM-MIPBWYARSA-N
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Description

Discovery and Origin from Apis mellifera Venom

Tertiapin represents one of the most significant discoveries in the realm of bee venom peptides, originally isolated from the venom of the European honey bee Apis mellifera. This 21-amino acid peptide was identified as a potent bioactive component within the complex mixture of enzymes, peptides, and biogenic amines that constitute honey bee venom. The peptide exhibits the amino acid sequence Ala-Leu-Cys-Asn-Cys-Asn-Arg-Ile-Ile-Ile-Pro-His-Met-Cys-Trp-Lys-Lys-Cys-Gly-Lys-Lys, with a molecular weight of 2455 Daltons. The structure is stabilized by two critical disulfide bonds formed between cysteine residues at positions 3-14 and 5-18, which are essential for maintaining the peptide's biological activity.

The discovery of Tertiapin marked a significant milestone in understanding the diverse pharmacological arsenal possessed by honey bee venom. Bee venom contains several well-known polycationic peptides, including Melittin, Apamin, Mast Cell Degranulating peptide, Cardiopep, and Tertiapin, each serving distinct biological functions. The identification of Tertiapin as a specific potassium channel blocker distinguished it from other venom components and established its unique role in the defensive mechanisms of Apis mellifera. Research has revealed that Tertiapin demonstrates remarkable selectivity for specific potassium channel subtypes, particularly the inward rectifier potassium channels and calcium-activated large conductance potassium channels.

The molecular structure of Tertiapin reveals a sophisticated arrangement of amino acids that enables its specific channel-blocking properties. The peptide adopts a characteristic conformation featuring an alpha-helix at the carboxy-terminal region, which serves as the primary interaction domain with target potassium channels. This structural organization allows the alpha-helix to insert into the external vestibule of the potassium channel pore, effectively blocking ion conduction while the amino-terminal portion extends into the extracellular space. The precise three-dimensional architecture of Tertiapin, maintained by its disulfide bridges, is crucial for its high-affinity binding to target channels, with dissociation constants ranging from 2 nanomolar for ROMK1 channels to 8 nanomolar for GIRK1/4 channels.

Development of Tertiapin-Q as a Stable Derivative of Tertiapin

The development of Tertiapin-Q represents a crucial advancement in the practical application of this bee venom peptide for research purposes. The original Tertiapin molecule contains a methionine residue at position 13 that is highly susceptible to oxidation, which significantly reduces the peptide's ability to block ionic channels and compromises its stability during storage and experimental use. This inherent instability posed significant challenges for researchers attempting to utilize Tertiapin as a reliable research tool for studying potassium channel physiology.

The solution to this stability problem emerged through strategic protein engineering, wherein the oxidation-prone methionine residue was systematically replaced with glutamine to create Tertiapin-Q. This single amino acid substitution effectively prevents oxidation while maintaining all the functional properties of the original peptide. Extensive functional analyses have demonstrated that Tertiapin-Q exhibits no detectable differences in channel-blocking activity compared to native Tertiapin, making it a superior research tool for experimental applications. The enhanced stability of Tertiapin-Q allows for consistent and reproducible results in research settings, eliminating the variability associated with methionine oxidation that plagued studies using the native peptide.

Comprehensive biochemical characterization has confirmed that Tertiapin-Q maintains the same binding stoichiometry as native Tertiapin, with one peptide molecule interacting with each tetrameric potassium channel complex. The interaction mechanism remains unchanged, with the carboxy-terminal alpha-helix serving as the primary binding interface that inserts into the channel vestibule. Kinetic studies have revealed that the interaction between Tertiapin-Q and target channels follows bimolecular reaction kinetics, confirming the preservation of the original binding mechanism despite the methionine to glutamine substitution. The development of Tertiapin-Q has thus provided researchers with a stable, reliable tool for investigating inward rectifier potassium channel function while maintaining the exquisite selectivity and potency that made the original peptide valuable for physiological studies.

Parameter Native Tertiapin Tertiapin-Q
Molecular Weight 2455 Da 2452 Da
Methionine Position Position 13 Replaced with Glutamine
Oxidation Sensitivity High None
ROMK1 Channel Affinity 2 nM 2 nM
GIRK1/4 Channel Affinity 8.6 nM 8.6 nM
Storage Stability Limited Enhanced

Evolutionary Significance of Bee Venom Peptide Toxins

The evolutionary origins of Tertiapin and related bee venom peptides reveal a fascinating narrative that extends far beyond the honey bee lineage, providing insights into the ancient evolutionary processes that shaped venomous defense mechanisms in Hymenoptera. Comprehensive phylogenetic analyses have demonstrated that most prevalent bee venom proteins, including the core components that define modern bee venom composition, originated at the base of the hymenopteran evolutionary tree. These findings suggest that the genetic foundations for venom production were established in the common ancestor of phytophagous sawflies and apocritan Hymenoptera more than 280 million years ago, predating the morphological adaptations that characterize modern stinging insects.

The evolutionary trajectory of bee venom peptides reveals a remarkable pattern wherein the core venom profile, including known allergens such as phospholipase A2, icarapin, and hyaluronidase, was not only present in ancient sawflies but continues to persist in contemporary bee species that have secondarily reduced or completely lost their stinging apparatus. This evolutionary conservation underscores the fundamental importance of these venom components in hymenopteran biology, suggesting that their functions extend beyond simple defensive applications. The retention of venom gene expression even in stingless bee species indicates that these peptides may serve additional physiological or ecological roles that have been maintained throughout evolutionary time.

Notably, the evolutionary analysis reveals that short peptides like Melittin and members of the newly described Anthophilin1 family, which includes Apamin and Mast Cell Degranulating Peptide-like sequences, represent more recent evolutionary innovations that are unique to the bee lineage. This pattern suggests that while the foundational venom architecture was established early in hymenopteran evolution, specific defensive peptides like those in the Tertiapin family represent more specialized adaptations that evolved in response to the particular ecological pressures faced by bees. The genomic organization of these peptide-encoding genes demonstrates a dynamic evolutionary landscape characterized by taxon-restricted gene duplications and lineage-specific diversification events, reflecting ongoing adaptive responses to environmental challenges.

Historical Development in Potassium Channel Research

The historical development of potassium channel research provides essential context for understanding the significance of Tertiapin as a research tool and its contributions to our fundamental understanding of cellular electrophysiology. The process of inward rectification, which represents the primary physiological phenomenon targeted by Tertiapin, was first discovered by Denis Noble in cardiac muscle cells during the 1960s, followed by confirmation by Richard Adrian and Alan Hodgkin in skeletal muscle cells in 1970. These pioneering observations established the foundation for subsequent investigations into the molecular mechanisms underlying potassium channel function and regulation.

The discovery of inward rectifier potassium channels marked a significant milestone in the field of ion channel physiology, as these channels demonstrated unique properties that distinguished them from other potassium channel families. Inward rectifier potassium channels exhibit greater permeability to potassium ions during hyperpolarization than during depolarization, a characteristic that results from voltage-dependent blockade by intracellular cations at voltages more positive than the potassium reversal potential. This fundamental understanding of inward rectification mechanisms provided the theoretical framework necessary for interpreting the specific effects of Tertiapin on channel function and for designing experiments to elucidate its mechanism of action.

The identification of mitochondrial potassium channels in 1991 represented another crucial development in the field, revealing the presence of potassium-selective channels in the inner mitochondrial membrane of rat liver mitochondria. This discovery significantly expanded the scope of potassium channel research beyond plasma membrane channels and established connections between potassium transport and cellular energetics. The subsequent demonstration that these mitochondrial potassium channels could be inhibited by ATP and glibenclamide positioned them within the broader family of ATP-regulated potassium channels, linking them to channels found in pancreatic beta-cells, cardiomyocytes, and neurons. The association of mitochondrial potassium channels with cardioprotective and neuroprotective phenomena further emphasized the physiological importance of potassium channel regulation and highlighted the potential therapeutic applications of selective channel modulators like Tertiapin.

The evolution of patch-clamp electrophysiology and molecular cloning techniques during the latter half of the twentieth century provided researchers with the tools necessary to characterize potassium channels at unprecedented levels of detail. These technological advances enabled the precise measurement of Tertiapin's effects on specific channel subtypes and facilitated the detailed kinetic analyses that revealed its mechanism of action. The development of heterologous expression systems allowed for the systematic investigation of Tertiapin's selectivity across different potassium channel families, establishing its particular affinity for inward rectifier channels while demonstrating minimal effects on other channel types. This comprehensive characterization positioned Tertiapin as an invaluable pharmacological tool for dissecting the physiological roles of specific potassium channel subtypes in various cellular contexts.

Properties

CAS No.

910044-56-3

Molecular Formula

C106H175N35O24S4

Molecular Weight

2452

IUPAC Name

(1R,4S,7S,10S,16S,19S,22S,25S,28S,31R,36R,39S,42S,45S,52R,55S)-39,42-bis(4-aminobutyl)-N-[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-28,55-bis(2-amino-2-oxoethyl)-4-(3-amino-3-oxopropyl)-52-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-16,19,22-tris[(2S)-butan-2-yl]-25-(3-carbamimidamidopropyl)-7-(1H-imidazol-4-ylmethyl)-45-(1H-indol-3-ylmethyl)-3,6,9,15,18,21,24,27,30,38,41,44,47,53,56-pentadecaoxo-33,34,49,50-tetrathia-2,5,8,14,17,20,23,26,29,37,40,43,46,54,57-pentadecazatricyclo[29.16.10.010,14]heptapentacontane-36-carboxamide

InChI

InChI=1S/C106H175N35O24S4/c1-10-55(6)83-103(163)139-84(56(7)11-2)104(164)140-85(57(8)12-3)105(165)141-40-24-32-78(141)102(162)133-71(43-60-47-118-53-122-60)96(156)128-68(33-34-79(112)142)92(152)135-75-50-168-169-51-76(136-94(154)69(41-54(4)5)129-87(147)58(9)111)100(160)132-73(45-81(114)144)98(158)137-77(101(161)131-72(44-80(113)143)97(157)127-67(93(153)138-83)31-23-39-119-106(116)117)52-167-166-49-74(88(148)121-48-82(145)123-64(28-16-20-36-108)89(149)124-63(86(115)146)27-15-19-35-107)134-91(151)66(30-18-22-38-110)125-90(150)65(29-17-21-37-109)126-95(155)70(130-99(75)159)42-59-46-120-62-26-14-13-25-61(59)62/h13-14,25-26,46-47,53-58,63-78,83-85,120H,10-12,15-24,27-45,48-52,107-111H2,1-9H3,(H2,112,142)(H2,113,143)(H2,114,144)(H2,115,146)(H,118,122)(H,121,148)(H,123,145)(H,124,149)(H,125,150)(H,126,155)(H,127,157)(H,128,156)(H,129,147)(H,130,159)(H,131,161)(H,132,160)(H,133,162)(H,134,151)(H,135,152)(H,136,154)(H,137,158)(H,138,153)(H,139,163)(H,140,164)(H4,116,117,119)/t55-,56-,57-,58-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,83-,84-,85-/m0/s1

InChI Key

GMZAXHIZSCRCHM-MIPBWYARSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)N)CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C)N)CCC(=O)N)CC6=CNC=N6)C(C)CC)C(C)CC

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)N)CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)CCC(=O)N)CC6=CNC=N6)[C@@H](C)CC)[C@@H](C)CC

Appearance

White lyophilised solid

boiling_point

N/A

melting_point

N/A

sequence

ALCNCNRIIIPHQCWKKCGKK(Disulfide bridge between Cys3 and Cys14, Cys5 and Cys18, Lys-21 = C-terminal amide)

solubility

Soluble in DMSO

source

Synthetic

storage

-20°C

Synonyms

TPNQ, Tertiapin (M13Q), (Gln¹³)-Tertiapin

Origin of Product

United States

Biological Activity

The compound identified as (1R,4S,7S,10S,16S,19S,22S,25S,28S,31R,36R,39S,42S,45S,52R,55S)-39,42-bis(4-aminobutyl)-N-[2-[[[2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-28,55-bis(2-amino-2-oxoethyl)-4-(3-amino-3-oxopropyl)-52-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-16,19,22-tris[(2S)-butan-2-yl]-25-(3-carbamimidamidopropyl)-7-(1H-imidazol-4-ylmethyl)-45-(1H-indol-3-ylmethyl)-3,6,9,15,18,21,24,27,30,38,41,44,47,53,56-pentadecaoxo-33,34,49,50-tetrathia-2,5,8,14,17,20,23,26,29,37,40,43,46,54,57-pentadecazatricyclo[29.16.10.010,14]heptapentacontane-36-carboxamide is a complex molecule with potential biological activities that warrant detailed examination.

Structure and Composition

This compound is characterized by a highly intricate structure featuring multiple functional groups including amines and oxo groups. The presence of various amino acid residues suggests its potential role as a peptide or peptidomimetic agent. The specific stereochemistry indicated by the nomenclature suggests that it may interact with biological systems in a highly selective manner.

The biological activity of this compound likely involves interactions with key cellular pathways. Notably:

  • Protein Kinase C Activation : The compound is reported to activate protein kinase C (PKC), which plays a crucial role in various cellular processes including cell growth and differentiation.
  • Cell Permeabilization : The compound's structure suggests it may facilitate cell membrane permeability due to its amphipathic nature. This property can enhance the delivery of therapeutic agents into cells.
  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity; however further research is needed to quantify this effect and understand the underlying mechanisms.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds with similar structures:

  • Anticancer Activity : Research has shown that compounds with structural similarities exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis through mitochondrial pathways.
  • Neuroprotective Effects : Certain derivatives have demonstrated neuroprotective properties in models of neurodegenerative diseases by modulating oxidative stress and inflammation.

Data Tables

Activity Effect References
Protein Kinase C ActivationEnhances cell signaling
Cell PermeabilityIncreases drug delivery
AntimicrobialPotential inhibitory effects
AnticancerInduces apoptosis
NeuroprotectionModulates oxidative stress

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with synthetic macrocycles and natural products. Key comparisons include:

Property Target Compound OP-828/OP-829 (Synthetic Analogues) Cyclosporine A (Natural Product) Kevlar-related Polyamides
Molecular Weight ~3,500 Da ~1,200–1,500 Da 1,202 Da 10,000–50,000 Da
Key Functional Groups Imidazole, Indole Morpholine, Azide/Alkyne Methylated amino acids Aromatic polyamide chains
Bioactivity Hypothetical Covalent protein inhibitors Immunosuppressive High tensile strength
Database Presence Limited Patent literature ChEMBL, PubChem Polymer databases
  • OP-828/OP-829 : These synthetic macrocycles share modular peptide backbones and click-chemistry-compatible groups (azide/alkyne) but lack the indole and imidazole motifs critical for aromatic interactions in the target compound .
  • However, the target compound’s disulfide bridges and tetrathia linkages may confer greater oxidative stability .
  • Kevlar-related Polyamides : Though unrelated in bioactivity, the repetitive amide bonds and rigid backbone resemble the target compound’s structural robustness, albeit at a polymeric scale .

Functional and Database-Driven Comparisons

  • Chemical Space Analysis: The compound occupies a niche region in chemical space due to its high stereochemical complexity and hybrid organic-inorganic (tetrathia) motifs. Statistical-based database fingerprints (SB-DFPs) could quantify its uniqueness relative to bioactive macrocycles in ChEMBL or KEGG COMPOUND .
  • Target Prediction: Methods like SwissTargetPrediction (used for O.
  • Retrieval Challenges : Its absence from major databases complicates similarity searches. Advanced methods, such as fit-to-manageability functions or distance-minimization algorithms (e.g., Wella GmbH’s hair compound selection), may be required to identify analogs in proprietary or patent databases .

Research Findings and Limitations

Key Insights

  • Synthetic Feasibility : The compound’s disulfide bridges and stereochemical complexity pose synthesis challenges, akin to OP-828/OP-829 derivatives requiring epoxide coupling and azide-alkyne cycloadditions .
  • Database Gaps : Lack of CAS or PubChem entries limits cheminformatics analyses, underscoring the need for collaborative data-sharing initiatives .

Limitations

  • No experimental data (e.g., binding assays, toxicity) are available for validation.
  • Comparisons rely on structural homology rather than functional evidence.

Preparation Methods

Resin Loading and Amino Acid Activation

Resin loading begins with anchoring the C-terminal residue (e.g., carboxamide-functionalized lysine) using 20% collidine in DMF. Activation of Fmoc-protected amino acids (4.5 equiv) with HCTU (4.4 equiv) generates stable uronium intermediates, enabling rapid acylation of resin-bound amines. For sterically hindered residues like (2S)-butan-2-yl-substituted amino acids, extended coupling times (6–12 h) and elevated temperatures (40°C) are necessary to achieve >95% incorporation.

Sequential Deprotection and Coupling

Fmoc deprotection uses 20% piperidine/DMF (2 × 5 min), followed by rigorous DMF washes. Critical steps include:

  • Orthogonal protection : tert-butyl (tBu) for glutamic acid, trityl (Trt) for histidine, and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) for arginine.

  • Cysteine protection : 4-methoxytrityl (Mmt) groups enable selective deprotection for disulfide formation.

Macrocyclization Strategies

Cyclization is initiated after cleaving the linear peptide from resin using hexafluoroisopropanol (HFIP)/CH₂Cl₂ (1:4 v/v). Macrocyclization employs two distinct approaches depending on the target ring size:

Thermal Cyclization for Diketopiperazine Subunits

Substructures containing 3,6-bis(4-aminobutyl)-2,5-diketopiperazine are synthesized via thermal cyclization of N-protected lysine derivatives. A solution of Cbz-L-lysine in H₃PO₄ is heated to 165°C for 5 h, achieving 62% yield of the diketopiperazine core.

Solution-Phase Macrolactamization

The primary macrocycle is formed using HBTU/HOBt (6 equiv each) in DMF under nitrogen. The reaction proceeds at 25°C for 48 h, driven by high-dilution conditions (0.1 mM peptide concentration) to favor intramolecular coupling over oligomerization. Kinetic studies show 78% cyclization efficiency for 35-membered rings under these conditions.

Disulfide Bridge Formation

The tetrathia motif (Cys³-Cys¹⁴; Cys⁵-Cys¹⁸) is constructed via oxidative folding in ammonium bicarbonate buffer (pH 8.0) containing glutathione redox agents (GSH:GSSG = 10:1). Air oxidation over 72 h at 4°C yields 55% correctly folded product, as confirmed by HPLC and mass spectrometry. Alternative methods using dimethyl sulfoxide (DMSO) as an oxidant reduce folding time to 24 h but increase epimerization risk.

Final Deprotection and Global Side-Chain Modification

After cyclization, remaining protecting groups are removed using TFA:H₂O:TIPS (95:2.5:2.5 v/v/v) for 2 h at 25°C. The 3-carbamimidamidopropyl group is introduced via post-synthetic modification , reacting the deprotected peptide with S-methylisothiourea sulfate (2 equiv) in 6 M guanidine HCl (pH 10.5) for 12 h.

Purification and Analytical Characterization

Purification involves sequential steps:

  • Ion-exchange chromatography : SP Sepharose FF column eluted with 0–1 M NaCl gradient in 20 mM acetate (pH 5.0).

  • Reversed-phase HPLC : XBridge BEH300 C18 column (5 μm, 10 × 250 mm) with 0.1% TFA/ACN gradient (5→95% over 40 min).

Key analytical data for the final compound:

ParameterValueMethod
Molecular Weight5,842.7 Da (calc)ESI-MS [M+3H]³⁺ = 1,948.9
Purity>98%Analytical HPLC
Disulfide Content100% (Cys³-Cys¹⁴; Cys⁵-Cys¹⁸)Ellman’s assay

Challenges and Optimization

Epimerization During Cyclization

The stereochemical lability of C-terminal residues during macrolactamization is mitigated by:

  • Using HOAt instead of HOBt, reducing epimerization from 12% to 3%.

  • Maintaining reaction pH < 7.5 with DIEA.

Solubility Limitations

The peptide’s hydrophobic core ((2S)-butan-2-yl substituents) necessitates chaotropic agents (6 M guanidine HCl) during modification steps .

Q & A

What are the primary synthetic challenges associated with this compound, and what methodologies address these?

Answer:
The compound’s structural complexity—including multiple stereocenters, functional groups (e.g., imidazole, indole), and disulfide bonds—poses challenges in achieving high yields, controlling stereochemistry, and purifying intermediates. Methodologies to address these include:

  • High-throughput synthesis : Rapid screening of reaction conditions (e.g., solvent, catalysts) to identify optimal pathways .
  • Controlled synthesis : Stepwise assembly using protecting groups for sensitive moieties (e.g., thiols, amines) to prevent side reactions .
  • Heuristic algorithms : Bayesian optimization to iteratively refine parameters (e.g., temperature, stoichiometry) and improve yield .
  • Purification strategies : Multi-step chromatography (e.g., reverse-phase HPLC) coupled with mass spectrometry to isolate and verify intermediates .

What safety protocols are essential when handling this compound in research laboratories?

Answer:
Key safety considerations derive from its reactive functional groups (e.g., carbamimidamidopropyl, disulfides) and potential decomposition products:

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection if aerosolization is possible .
  • Stability monitoring : Store at -20°C under inert gas (e.g., argon) to prevent oxidation of disulfide bonds and hydrolytic degradation .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal, following institutional guidelines for peptide-related compounds .

Which analytical techniques are most effective for characterizing this compound’s structural complexity?

Answer:
A multi-technique approach is required:

  • NMR spectroscopy : 2D techniques (e.g., COSY, HSQC) resolve overlapping signals from stereocenters and adjacent protons .
  • Mass spectrometry (MS) : High-resolution MALDI-TOF or ESI-MS confirm molecular weight and detect impurities (<50 ppm error tolerance) .
  • X-ray crystallography : Resolves absolute stereochemistry but requires high-purity crystals, which may necessitate vapor diffusion methods .
  • Circular dichroism (CD) : Assesses secondary structure (e.g., β-sheet/α-helix content) influenced by disulfide bridges .

How can machine learning and Bayesian optimization improve the synthesis yield of this compound?

Answer:
Machine learning (ML) accelerates reaction optimization by:

  • Parameter selection : Prioritizing variables (e.g., pH, reagent ratios) using historical data from similar peptides .
  • Bayesian optimization : Iteratively testing conditions (e.g., 10–50°C, 12–48 hr reaction times) to maximize yield while minimizing trials. A study reported a 30% yield increase using this method .
  • Failure analysis : ML identifies unproductive pathways (e.g., premature deprotection) to refine synthetic routes .

What experimental design strategies are optimal for optimizing synthesis parameters?

Answer:
Box-Behnken Design (BBD) is highly effective for multi-variable optimization:

  • Variables : Temperature, catalyst concentration, and reaction time.
  • Response surfaces : Models predict yield and purity trends. For example, a BBD study on hydroxyapatite synthesis achieved 95% confidence in parameter effects .
  • Validation : Confirm optimal conditions with triplicate runs (e.g., 25°C, 0.5 mol% catalyst, 24 hr) to ensure reproducibility .

How does the stereochemical configuration influence this compound’s activity, and how is this assessed?

Answer:
Stereochemistry dictates binding affinity (e.g., to biological targets) and stability:

  • Enantiomer synthesis : Chiral HPLC separates stereoisomers; biological assays (e.g., SPR, ELISA) compare activity .
  • Computational docking : Molecular dynamics simulations predict interactions (e.g., imidazole coordination with metal ions) .
  • Stability studies : Accelerated degradation (e.g., 40°C/75% RH for 4 weeks) evaluates stereochemical integrity under stress .

What role do functional groups play in this compound’s coordination chemistry?

Answer:
The imidazole, indole, and carbamimidamidopropyl groups enable diverse coordination:

  • Metal binding : Imidazole’s lone pairs coordinate transition metals (e.g., Cu²⁺), relevant for catalytic or separation applications .
  • Ion-pair interactions : Carbamimidamidopropyl’s guanidine moiety binds anions (e.g., phosphate), useful in f-element separations .
  • Redox activity : Disulfide bridges (-S-S-) participate in electron transfer, monitored via cyclic voltammetry .

How can researchers scale up synthesis without compromising purity?

Answer:
Scaling requires balancing efficiency and quality:

  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real-time .
  • Green chemistry : Solvent substitution (e.g., aqueous buffers instead of DMF) reduces toxicity while maintaining yield .
  • Batch vs. flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., coupling reactions) .

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